
5-Aminopyrazine-2-carbonitrile
Overview
Description
5-Aminopyrazine-2-carbonitrile is an organic compound with the molecular formula C5H4N4 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and a nitrile group at the 2-position of the pyrazine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazine derivatives.
Reaction Steps: One common method involves the nitration of pyrazine to form 2-nitropyrazine, followed by reduction to 2-aminopyrazine. The amino group is then protected, and the nitrile group is introduced at the 2-position through a cyanation reaction.
Reaction Conditions: The nitration step is usually carried out using nitric acid and sulfuric acid, while the reduction step employs hydrogenation over a palladium catalyst. The cyanation reaction often involves the use of copper(I) cyanide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow reactors and other advanced technologies are employed to enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction of the nitrile group can yield 5-aminopyrazine-2-methanamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: 5-Aminopyrazine-2-methanamine.
Substitution: Various halogenated pyrazine derivatives.
Scientific Research Applications
Cancer Treatment
One of the most prominent applications of 5-Aminopyrazine-2-carbonitrile derivatives is in cancer therapy. These compounds have been identified as selective inhibitors of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy .
Case Study:
A study focused on optimizing a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles led to the identification of a potent CHK1 inhibitor with significant in vivo efficacy as both a single agent and as a potentiator of DNA-damaging chemotherapy . The compound demonstrated high selectivity for CHK1 over other kinases, crucial for minimizing off-target effects.
Antimicrobial Activity
Research has also highlighted the potential antimicrobial properties of this compound derivatives. These compounds have shown effectiveness against various bacterial strains, indicating their potential use in treating infections.
Case Study:
In one study, derivatives of this compound were synthesized and evaluated for their antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial efficacy, suggesting further exploration into their use as therapeutic agents against resistant strains .
Synthesis and Derivative Development
The synthesis of this compound typically involves reactions starting from commercially available pyrazine derivatives. A common method includes treating 5-chloropyrazine with sodium cyanide in the presence of an amine, followed by hydrolysis to yield the desired compound.
Table: Synthetic Routes for this compound
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 5-Chloropyrazine + Sodium Cyanide + Amine | Reflux | This compound |
2 | Hydrolysis | Aqueous solution | Final product |
Biological Mechanisms
The mechanisms through which compounds derived from this compound exert their effects are primarily through interactions with specific biological targets, notably kinases involved in cell cycle regulation and DNA repair processes. The selectivity for CHK1 over other kinases has been attributed to structural features that allow optimal interaction with protein-bound water molecules in the active site .
Mechanism of Action
The mechanism of action of 5-Aminopyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the pyrazine ring can act as a bioisostere of benzene, pyridine, and pyrimidine, allowing it to interact with various enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the nitrile group can participate in coordination with metal ions.
Comparison with Similar Compounds
- 2-Amino-5-cyanopyrazine
- 5-Amino-2-pyrazinecarbonitrile
- 5-Cyanopyrazin-2-amine
Comparison: 5-Aminopyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyrazine derivatives, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.
Biological Activity
5-Aminopyrazine-2-carbonitrile (APC) is an organic compound with the molecular formula CHN. It features an amino group at the 5-position and a nitrile group at the 2-position of the pyrazine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development.
This compound serves as a versatile building block in organic synthesis and is involved in the creation of various biologically active compounds. The pyrazine ring structure allows for interactions with several biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with proteins, while the nitrile group can coordinate with metal ions, enhancing its reactivity and biological profile .
Antimicrobial Activity
Research indicates that APC exhibits promising antimicrobial properties. It has been evaluated for its activity against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of pyrazine compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting that APC may have similar potential .
Anticancer Properties
APC has been investigated for its anticancer activities, particularly as a selective inhibitor of checkpoint kinase 1 (CHK1). This inhibition is crucial in cancer therapy as it enhances the efficacy of DNA-damaging chemotherapeutics. In preclinical studies, compounds derived from APC demonstrated over 400-fold selectivity for CHK1 over CHK2, indicating its potential as a targeted cancer treatment .
Case Studies and Research Findings
- CHK1 Inhibition : A study optimized a series of compounds based on APC, leading to the identification of a potent CHK1 inhibitor. The compound showed significant selectivity and stability in vitro, making it a candidate for further development in cancer therapies .
- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of pyrazine derivatives, including APC. Results indicated effective inhibition against Mycobacterium tuberculosis strains, highlighting its potential role in treating tuberculosis .
- Toxicity Studies : In evaluating its safety profile, APC was tested alongside other compounds for cytotoxicity against various cell lines. The results suggested that while some derivatives showed moderate toxicity, APC itself exhibited a favorable safety margin, making it suitable for further pharmacological exploration .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer (CHK1 inhibitor) |
2-Amino-5-cyanopyrazine | Structure | Antimycobacterial |
5-Cyanopyrazin-2-amine | Structure | Antifungal |
Note: Structures are represented symbolically; actual chemical structures would be depicted using appropriate chemical drawing software.
Future Directions and Research Needs
While current research highlights the potential of this compound in various therapeutic areas, further studies are necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties. Future research could focus on:
- Mechanistic Studies : Understanding how APC interacts at the molecular level with specific targets.
- In Vivo Studies : Evaluating the efficacy and safety of APC in animal models.
- Structural Modifications : Exploring how changes to the chemical structure can enhance biological activity or reduce toxicity.
Properties
IUPAC Name |
5-aminopyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-9-5(7)3-8-4/h2-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYANAPRTDDQFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552582 | |
Record name | 5-Aminopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113305-94-5 | |
Record name | 5-Aminopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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